

head-to-head comparison of commercial Trh hydrazide kits

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Compound of Interest

Compound Name: *Trh hydrazide*

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A Head-to-Head Comparison of Commercial TRH ELISA Kits

For researchers and drug development professionals, the accurate quantification of Thyrotropin-releasing hormone (TRH) is crucial for a wide range of studies, from endocrinology to neuroscience. Enzyme-linked immunosorbent assays (ELISAs) are a common tool for this purpose, offering a balance of sensitivity and throughput. However, the performance of commercial ELISA kits can vary significantly between manufacturers. This guide provides an objective comparison of several commercially available TRH ELISA kits, supported by performance data sourced from their respective datasheets.

Performance Data Summary

The following table summarizes the key performance characteristics of human TRH ELISA kits from various manufacturers. This data has been compiled from publicly available product datasheets and provides a quantitative basis for comparison. Researchers should note that performance can vary based on sample type and experimental conditions.

Feature	MyBioSource (MBS2700347)	antibodies-online (ABIN6959970)	Aviva Systems Biology (OKEH06392)	RayBiotech (ELH-TRH)	St. John's Laboratory (STJE0012807)
Assay Type	Competitive	Competitive	Sandwich	Sandwich	Competitive
Reactivity	Human	Human	Human	Human	Human
Detection Range	Data Not Provided	Data Not Provided	78 - 5000 pg/mL[1]	0.1 - 1000 ng/mL[2]	Data Not Provided
Sensitivity	Data Not Provided	Data Not Provided	39 pg/mL[1]	0.6 ng/mL[2]	Data Not Provided
Intra-Assay CV	< 15%[3]	< 10%	Data Not Provided	Data Not Provided	Data Not Provided
Inter-Assay CV	< 15%[3]	< 12%	Data Not Provided	Data Not Provided	Data Not Provided
Specificity	No significant cross-reactivity or interference with analogues was observed.[3]	Data Not Provided	Natural and recombinant Human Pro-thyrotropin-releasing hormone.[1]	This EIA kit is designed to detect human Thyrotropin-releasing hormone.[2]	Data Not Provided
Sample Types	Serum, plasma, tissue homogenates, other biological fluids.[3]	Serum, plasma.	Serum, plasma and other biological fluids.[1]	Plasma, Serum.[2]	Serum, plasma or other biological fluids.[4]

Note: "Data Not Provided" indicates that the information was not readily available on the product datasheets accessed. Researchers are encouraged to contact the manufacturers for the most up-to-date and complete information.

Experimental Protocols

The following are generalized experimental protocols for competitive and sandwich TRH ELISA kits, based on common procedures outlined by various manufacturers. For precise, step-by-step instructions, always refer to the manual provided with the specific kit.

General Competitive ELISA Protocol

- Reagent Preparation: Prepare all reagents, samples, and standards as instructed in the kit manual.
- Standard and Sample Addition: Add 50 μ L of standard or sample to the appropriate wells of the microplate, which has been pre-coated with a TRH antibody.[5]
- Detection Reagent A Addition: Immediately add 50 μ L of prepared Detection Reagent A (biotin-conjugated TRH) to each well.[5]
- Incubation: Shake and mix, then incubate for 1 hour at 37°C.[5]
- Washing: Aspirate and wash the plate 3 times with the provided wash buffer.[5]
- Detection Reagent B Addition: Add 100 μ L of prepared Detection Reagent B (HRP-avidin) to each well.[5]
- Incubation: Incubate for 30 minutes at 37°C.[5]
- Washing: Aspirate and wash the plate 5 times.[5]
- Substrate Addition: Add 90 μ L of TMB Substrate Solution to each well.[5]
- Incubation: Incubate for 10-20 minutes at 37°C in the dark.[5]
- Stop Reaction: Add 50 μ L of Stop Solution to each well.

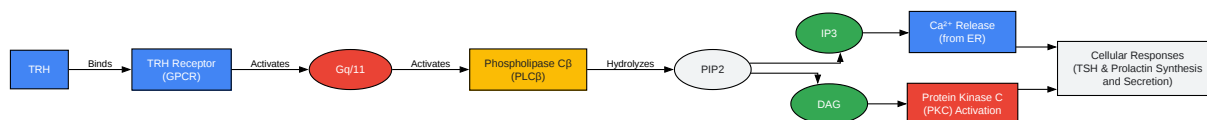
- Read Plate: Read the absorbance at 450 nm immediately. The color intensity is inversely proportional to the concentration of TRH in the sample.

General Sandwich ELISA Protocol

- Reagent Preparation: Prepare all reagents, samples, and standards as instructed in the kit manual.
- Standard and Sample Addition: Add 100 μ L of standard or sample to each well of the microplate, which has been pre-coated with a capture antibody for TRH.
- Incubation: Incubate for 2.5 hours at room temperature or overnight at 4°C.[\[2\]](#)
- Detection Antibody Addition: Add 100 μ L of prepared biotinylated detection antibody to each well.[\[2\]](#)
- Incubation: Incubate for 1 hour at room temperature.[\[2\]](#)
- Streptavidin-HRP Addition: Add 100 μ L of prepared Streptavidin solution to each well.[\[2\]](#)
- Incubation: Incubate for 45 minutes at room temperature.[\[2\]](#)
- Substrate Addition: Add 100 μ L of TMB One-Step Substrate Reagent to each well.[\[2\]](#)
- Incubation: Incubate for 30 minutes at room temperature in the dark.[\[2\]](#)
- Stop Reaction: Add 50 μ L of Stop Solution to each well.[\[2\]](#)
- Read Plate: Read the absorbance at 450 nm immediately. The color intensity is directly proportional to the concentration of TRH in the sample.

Mandatory Visualizations

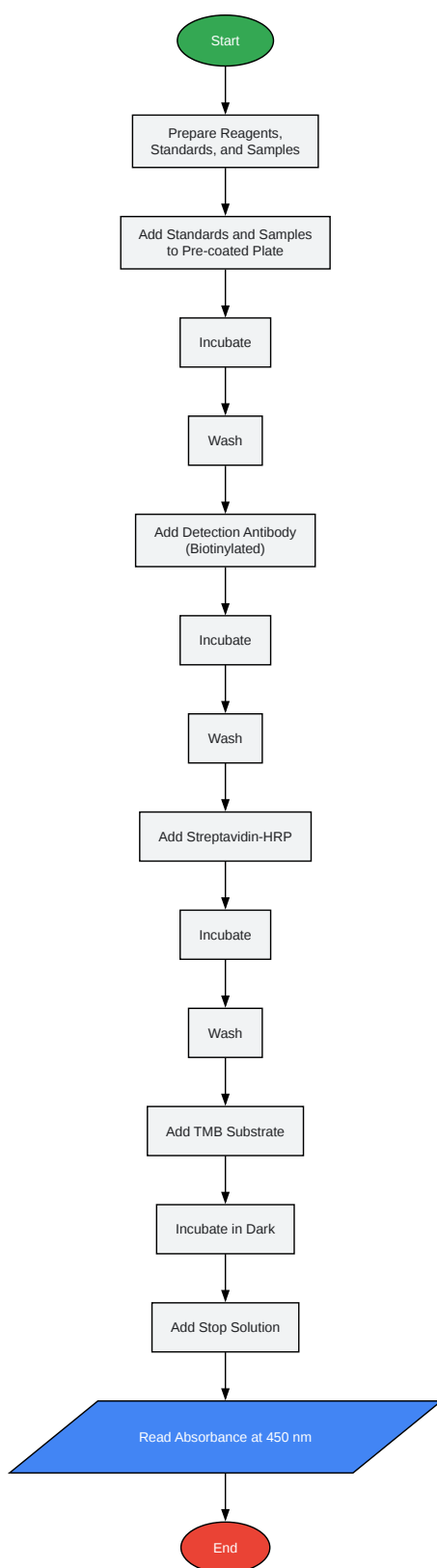
TRH Signaling Pathway



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Caption: TRH signaling cascade.

Experimental Workflow for TRH ELISA



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